(R)-(+)-1-(1-Naphthyl)ethylamine
CAS No.: 3886-70-2
VCID: VC0195011
Molecular Formula: C12H13N
Molecular Weight: 171.24 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | (R)-(+)-1-(1-Naphthyl)ethylamine is a chiral derivatization reagent used in chiral synthesis and various organic reactions . It appears as a clear, colorless to light yellow liquid, though it may darken upon storage . This compound is soluble in chloroform and ethanol but insoluble in water . This chemical is widely used in pharmaceutical development as a key intermediate in synthesizing drugs, particularly those targeting neurological disorders . It is also employed in organic synthesis as a chiral building block, which allows chemists to create complex molecules with specific stereochemistry for drug design . Researchers study this compound for its potential effects on neurotransmitter systems, making it valuable in understanding mood disorders and other mental health conditions . In material science, it is used in formulating advanced materials like polymers and coatings, where its unique properties can enhance performance and durability . Furthermore, it is utilized in analytical chemistry techniques like chromatography to separate and identify compounds in complex mixtures, which aids in quality control and research applications . Similar compounds include (R)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(2-naphthyl)ethylamine, which are studied using Reflectance Absorption Infrared Spectroscopy (RAIRS) to understand their structure, bonding, and orientation . These compounds, including (R)-(+)-1-(1-Naphthyl)ethylamine, play a crucial role in various applications, from synthesizing β-amino acids to enantioselective reactions of ketones to nitroolefins . |
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CAS No. | 3886-70-2 |
Product Name | (R)-(+)-1-(1-Naphthyl)ethylamine |
Molecular Formula | C12H13N |
Molecular Weight | 171.24 g/mol |
IUPAC Name | (1R)-1-naphthalen-1-ylethanamine |
Standard InChI | InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3/t9-/m1/s1 |
Standard InChIKey | RTCUCQWIICFPOD-SECBINFHSA-N |
SMILES | CC(C1=CC=CC2=CC=CC=C21)N |
Canonical SMILES | CC(C1=CC=CC2=CC=CC=C21)N |
Appearance | Colorless to Light Yellow Liquid |
Purity | > 95% |
Synonyms | (R)-(+)-1-(1-Naphthyl)ethylamine; (αR)-α-Methyl-1-naphthalenemethanamine; Cinacalcet Impurity A, (R)-α-Methyl-1-naphthalenemethanamine; (+)-1-(1-Naphthyl)ethylamine; (+)-1-(α-Naphthyl)ethylamine; (+)-[(R)-1-(Naphthalen-1-yl)ethyl]amine; (+)-α-(1-Naphthyl) |
PubChem Compound | 2724264 |
Last Modified | Aug 15 2023 |
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